molecular formula C13H15NO2 B11719118 Ethyl 2-cyano-2-(2-ethylphenyl)acetate CAS No. 600716-78-7

Ethyl 2-cyano-2-(2-ethylphenyl)acetate

Cat. No.: B11719118
CAS No.: 600716-78-7
M. Wt: 217.26 g/mol
InChI Key: UEHBXIDBYDPONT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2-ethylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and an aromatic ring. It is a versatile building block in organic synthesis due to its multiple reactive centers. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Ethyl 2-cyano-2-(2-ethylphenyl)acetate undergoes various chemical reactions:

Common reagents used in these reactions include strong acids, bases, and phase transfer catalysts. Major products formed from these reactions include substituted alkenes, nitriles, and esters.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2-ethylphenyl)acetate involves its reactive centers. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be compared with other similar compounds, such as ethyl cyanoacetate and methyl cyanoacetate. These compounds share similar reactive centers but differ in their substituents, which can influence their reactivity and applications .

This compound is unique due to the presence of the 2-ethylphenyl group, which can provide additional steric and electronic effects in chemical reactions.

Biological Activity

Ethyl 2-cyano-2-(2-ethylphenyl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyano and ethylphenyl functional groups, which contribute to its biological activity. The molecular formula is C13H15N1O2C_{13}H_{15}N_{1}O_{2}, and it exhibits properties that make it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate cyanide precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that derivatives of ethyl 2-cyano compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. A study reported IC50 values for COX-2 inhibition ranging from 0.04±0.010.04\pm 0.01 µmol to 0.04±0.090.04\pm 0.09 µmol, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results showed an elevated cytotoxicity in the presence of specific substituents on the benzoxazole moiety, indicating a structure-activity relationship that enhances its anticancer potential .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various cyanoacrylate derivatives, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Properties

CAS No.

600716-78-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(2-ethylphenyl)acetate

InChI

InChI=1S/C13H15NO2/c1-3-10-7-5-6-8-11(10)12(9-14)13(15)16-4-2/h5-8,12H,3-4H2,1-2H3

InChI Key

UEHBXIDBYDPONT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C#N)C(=O)OCC

Origin of Product

United States

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